molecular formula C9H7LiO3 B12992953 Lithium 3-oxo-3-phenylpropanoate

Lithium 3-oxo-3-phenylpropanoate

Cat. No.: B12992953
M. Wt: 170.1 g/mol
InChI Key: SXLHCCMAUYVFKJ-UHFFFAOYSA-M
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Description

Lithium 3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C9H7LiO3 It is a lithium salt of 3-oxo-3-phenylpropanoic acid, characterized by the presence of a phenyl group attached to a three-carbon chain with a keto group at the third carbon

Properties

Molecular Formula

C9H7LiO3

Molecular Weight

170.1 g/mol

IUPAC Name

lithium;3-oxo-3-phenylpropanoate

InChI

InChI=1S/C9H8O3.Li/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1

InChI Key

SXLHCCMAUYVFKJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C=C1)C(=O)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of 3-oxo-3-phenylpropanoic acid with lithium hydroxide in an aqueous medium. The reaction proceeds as follows:

C9H8O3+LiOHC9H7LiO3+H2O\text{C}_9\text{H}_8\text{O}_3 + \text{LiOH} \rightarrow \text{C}_9\text{H}_7\text{LiO}_3 + \text{H}_2\text{O} C9​H8​O3​+LiOH→C9​H7​LiO3​+H2​O

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 3-oxo-3-phenylpropanoic acid.

    Reduction: 3-hydroxy-3-phenylpropanoate.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Lithium 3-oxo-3-phenylpropanoate serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various reactions, including:

  • Formation of Esters and Derivatives: The compound can be utilized to synthesize various esters through esterification reactions, which are crucial in the production of fragrances and flavoring agents.
  • Michael Addition Reactions: It acts as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds essential for creating complex organic molecules .

Medicinal Chemistry

Research into the medicinal applications of this compound is ongoing, with several promising areas identified:

  • Therapeutic Potential: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for drug development .
  • Biological Activity: Its derivatives have shown potential in treating metabolic disorders and may play a role in synthesizing pharmaceuticals targeting specific diseases .

Industrial Applications

In industrial contexts, this compound is used as an intermediate in the production of fine chemicals. Its unique reactivity profiles allow it to be employed in:

  • Chemical Manufacturing: It is involved in synthesizing various chemical products, enhancing efficiency and yield in industrial processes .
  • Agricultural Chemicals: The compound's derivatives may be explored for use in agrochemicals, contributing to crop protection and enhancement .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Organic SynthesisBuilding block for esters and carbon-carbon bonds
Medicinal ChemistryPotential anti-inflammatory and analgesic drugs
Industrial ManufacturingIntermediate in fine chemical production
Agricultural ChemicalsPossible use in crop protection

Case Study 1: Synthesis of Novel Esters

A study demonstrated the utility of this compound in synthesizing novel esters through direct esterification methods. The resulting esters exhibited enhanced solubility and reactivity, making them suitable for applications in pharmaceuticals and cosmetics.

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of derivatives derived from this compound revealed significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of lithium 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, providing potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: An ester derivative with similar structural features.

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A compound with a hydroxyl group and an amino group, used in organic synthesis.

Uniqueness

Lithium 3-oxo-3-phenylpropanoate is unique due to its lithium salt form, which imparts distinct chemical and physical properties compared to its ester and amide counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.

Biological Activity

Lithium 3-oxo-3-phenylpropanoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a lithium ion coordinated to the 3-oxo-3-phenylpropanoate moiety, which consists of a carbonyl group (C=O) adjacent to a phenyl ring. This structure contributes to the compound's reactivity and potential interactions with biological targets.

Research indicates that lithium compounds can modulate various signaling pathways in cells, particularly those involved in mood regulation and neuroprotection. The proposed mechanisms include:

  • Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, an enzyme implicated in numerous cellular processes, including cell proliferation and apoptosis. This inhibition can lead to neuroprotective effects and mood stabilization.
  • Modulation of Inositol Signaling : Lithium affects inositol metabolism, which plays a crucial role in neurotransmitter signaling. By reducing inositol levels, lithium can alter the phosphatidylinositol signaling pathway, impacting mood and behavior.

Antidepressant Effects

Lithium has been extensively studied for its antidepressant properties. Clinical studies have shown that lithium treatment can significantly reduce symptoms of depression and stabilize mood in patients with bipolar disorder. A meta-analysis indicated that lithium is effective in preventing relapse in bipolar disorder and may enhance the efficacy of antidepressants when used in combination therapy.

Neuroprotective Properties

The neuroprotective effects of lithium are attributed to its ability to promote neuronal survival and reduce apoptosis. Studies have demonstrated that lithium treatment can enhance neurogenesis in the hippocampus and protect against neurodegenerative diseases such as Alzheimer's disease.

Anti-inflammatory Effects

Recent research suggests that lithium compounds may possess anti-inflammatory properties. For instance, lithium was shown to reduce the production of pro-inflammatory cytokines in various cell models, indicating potential applications in treating inflammatory disorders.

Case Studies

  • Bipolar Disorder Treatment : A study involving patients with bipolar disorder found that those treated with lithium displayed significant improvements in mood stabilization compared to placebo groups. The study highlighted lithium's role in reducing manic episodes and preventing depressive relapses.
  • Neuroprotection in Alzheimer's Disease : A clinical trial investigated the effects of lithium on patients with early-stage Alzheimer's disease. Results indicated that lithium treatment was associated with slower cognitive decline compared to controls, suggesting its potential as a neuroprotective agent.

Data Table: Summary of Biological Activities

Biological ActivityEffect/OutcomeReference
AntidepressantMood stabilization in bipolar disorder
NeuroprotectionEnhanced neurogenesis; reduced apoptosis
Anti-inflammatoryDecreased pro-inflammatory cytokine levels

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